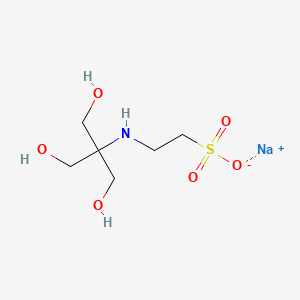
Sodium 2-((1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)ethanesulfonate
Descripción
Propiedades
Número CAS |
70331-82-7 |
|---|---|
Fórmula molecular |
C6H15NNaO6S |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
sodium;2-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]ethanesulfonate |
InChI |
InChI=1S/C6H15NO6S.Na/c8-3-6(4-9,5-10)7-1-2-14(11,12)13;/h7-10H,1-5H2,(H,11,12,13); |
Clave InChI |
RZXIDWPMRRFGDF-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])NC(CO)(CO)CO.[Na+] |
SMILES canónico |
C(CS(=O)(=O)O)NC(CO)(CO)CO.[Na] |
Otros números CAS |
70331-82-7 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Mecanismo De Acción
Target of Action
TES sodium salt is primarily used as a zwitterionic buffer. Its primary targets are the pH levels within a biological system, which it helps to stabilize.
Mode of Action
As a zwitterionic buffer, TES sodium salt contains ionizable groups of both positive and negative charges. It interacts with H+ ions in the system, absorbing excess H+ ions when the pH is too low, and releasing H+ ions when the pH is too high. This interaction helps to maintain a stable pH level within the physiological range of 6.8 to 8.2.
Biochemical Pathways
The primary biochemical pathway affected by TES sodium salt is the regulation of pH levels within a biological system. By maintaining a stable pH, TES sodium salt ensures that biochemical reactions can proceed at their optimal rates, as many enzymes and biochemical processes are highly sensitive to changes in pH.
Pharmacokinetics
Its high water solubility suggests that it would be readily absorbed and distributed throughout the body if administered.
Result of Action
The primary result of TES sodium salt’s action is the stabilization of pH levels within a biological system. This can have a significant impact on cellular health and proliferation, as well as the efficacy of biochemical reactions.
Action Environment
The action of TES sodium salt is influenced by environmental factors such as temperature and the presence of other ions. It is effective over a broad range of temperatures, making it useful in a variety of experimental conditions. The presence of heavy metals or other contaminants could potentially interfere with its buffering capacity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


